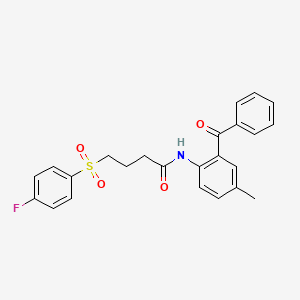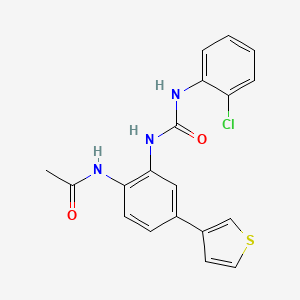![molecular formula C17H19N5O6 B2490915 dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892278-08-9](/img/structure/B2490915.png)
dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step chemical processes. For example, a study by Zhang, Weng, and Jin (2000) discussed the synthesis and characterization of a similar compound, 1-(1′,3′-dimethyl-5′-chloropyrazol-4′-carbonyl′-3-(2′-chlorophenyl)-5-amino-4-cyanopyrazole, through X-ray diffraction techniques (Zhang, Weng, & Jin, 2000).
Molecular Structure Analysis
The molecular structure of these compounds often features planarity and dihedral angles that influence their chemical reactivity and interactions. For example, the aforementioned compound studied by Zhang et al. displayed a planar structure with specific dihedral angles, which could be typical of similar compounds (Zhang, Weng, & Jin, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. While specific data on this compound is not readily available, related studies provide insights. For instance, the study of the synthesis and reactivity of related compounds indicates the influence of the triazole ring and other functional groups on the chemical behavior of these molecules.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The X-ray crystallography data from Zhang et al. provides insights into the crystalline structure, which is a key aspect of the physical properties (Zhang, Weng, & Jin, 2000).
科学的研究の応用
Cycloaddition Reactions in Heterocyclic Synthesis
The compound participates in cycloaddition reactions, contributing to the synthesis of heterocyclic compounds. For example, it reacts in 1,3-dipolar cycloaddition processes to create various heterocyclic frameworks, demonstrating its versatility in organic synthesis and potential application in medicinal chemistry and materials science (Hunnur, Latthe, & Badami, 2005).
Novel Synthesis Methods
A study outlines a novel one-pot method for synthesizing triazoloapyrimidinedicarboxylates using this compound. The use of silica sodium carbonate as a solid base catalyst in the reaction indicates an environmentally benign approach to heterocyclic compound synthesis, highlighting its role in the development of green chemistry protocols (Karami, Farahi, & Banaki, 2015).
Synthesis of Arylpyruvic Acid Derivatives
Research into the synthesis of N-{2[((1Z)-1-{[(2, 6-dimethylphenyl)amino]carbonyl}-3-oxo-3-arylprop-1-en-1-yl)amino]ethyl}-N,N-dimethyl-1-oxoethanaminium chlorides, which have high local-anesthetic activity, incorporates the use of arylpyruvic acid enaminoamides, showcasing the compound's application in developing new pharmaceuticals (Chernov, Chashchina, Igidov, & Syropyatov, 2014).
Heterocyclic Compound Synthesis
The compound is used in the synthesis of various heterocyclic compounds, such as those involving the creation of thiophenes through [3 + 2] annulation strategies. This illustrates its critical role in constructing complex molecular architectures, which are essential in drug development and material science (Sahu et al., 2015).
特性
IUPAC Name |
dimethyl 1-[2-[(2,3-dimethylphenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6/c1-9-6-5-7-11(10(9)2)18-17(26)19-12(23)8-22-14(16(25)28-4)13(20-21-22)15(24)27-3/h5-7H,8H2,1-4H3,(H2,18,19,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVMUUHCPJVPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)

![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)
![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)
![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)
![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)
![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)

